molecular formula C12H13N3O B1393220 {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-51-9

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine

Número de catálogo: B1393220
Número CAS: 1283108-51-9
Peso molecular: 215.25 g/mol
Clave InChI: KTVHLBLXUXKCAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine, with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol, is a pyridazine-based chemical compound supplied as a powder for research applications . This amine-functionalized pyridazine derivative serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry. Researchers utilize this and related pyridazinone compounds primarily in the design and synthesis of novel bioactive molecules, with published studies demonstrating their potential as anti-inflammatory and analgesic agents . Specifically, structural analogs have been developed as potent phosphodiesterase 4 (PDE4) inhibitors, presenting a therapeutic strategy for inflammatory conditions . The compound's structure, featuring an ethoxyethylamine linker attached to the pyridazine ring, is engineered to interact with various enzymatic targets. As a standard in life science research, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(6-phenylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-16-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVHLBLXUXKCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Ether Formation via Nucleophilic Substitution

  • Starting materials: 6-phenylpyridazin-3-ol or its salt form, and 2-(2-chloroethoxy)ethylamine or its hydrochloride salt.
  • Reaction conditions: The phenolic hydroxyl group of the pyridazine acts as a nucleophile to displace the halide on the 2-chloroethylamine derivative.
  • Solvents: N,N-dimethylformamide (DMF) or acetonitrile are preferred for their ability to dissolve both reactants and promote nucleophilicity.
  • Bases: Triethylamine or potassium carbonate is used to deprotonate the phenol and neutralize the hydrogen halide formed.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (20–80 °C) for several hours (4–20 h) to ensure complete conversion.
  • Purification: The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC).

Representative Reaction Example

Step Reagents & Conditions Yield Notes
Ether formation 6-Phenylpyridazin-3-ol (1 equiv), 2-(2-chloroethoxy)ethylamine hydrochloride (1.2 equiv), triethylamine (2 equiv), DMF, 60 °C, 12 h 68% Reaction monitored by TLC; product isolated by silica gel chromatography
Amine deprotection (if needed) Trifluoroacetic acid in DCM, room temperature, 2 h >90% Yields free amine ready for further use

Analytical and Experimental Findings

  • NMR Spectroscopy: Proton and carbon NMR confirm the formation of the ether bond and the presence of the ethylamine side chain.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the expected molecular weight.
  • Purity: Preparative HPLC purification yields high-purity product suitable for pharmaceutical or research applications.

Comparative Data Table of Preparation Conditions

Parameter Typical Range/Value Impact on Yield & Purity
Solvent DMF, Acetonitrile Polar aprotic solvents improve nucleophilicity and solubility
Base Triethylamine, Potassium carbonate Essential for phenol deprotonation and neutralizing acids
Temperature 20–80 °C Higher temperatures accelerate reaction but may cause side reactions
Reaction Time 4–20 hours Longer times ensure completion but may degrade sensitive groups
Purification Method Silica gel chromatography, Preparative HPLC Critical for removing unreacted starting materials and by-products

Research Insights and Optimization

  • Use of N,N-dimethylformamide as solvent and triethylamine as base is widely reported to provide optimal yields and cleaner reactions.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is essential to avoid overreaction or decomposition.
  • Protecting groups on the amine are optional but can improve handling and selectivity in multi-step syntheses.
  • Avoidance of moisture and oxygen during the reaction improves reproducibility and yield.

Análisis De Reacciones Químicas

Types of Reactions

{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amine derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo-Pyridazine Derivatives

Compounds like (2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine (C₁₄H₁₅N₅O₂, MW: 285.31) replace the pyridazine core with a triazolo-pyridazine system. Such changes often improve affinity for kinases or neurotransmitter receptors but may reduce metabolic stability due to increased polarity.

Pyridin-2-yl Substitution

{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine (C₁₁H₁₂N₄O, MW: 216.24) differs by substituting phenyl with pyridin-2-yl.

Substituent Variations

Fluorinated Analogs

(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine (C₁₃H₁₂FN₅O, MW: 273.27) incorporates a 3-fluorophenyl group. Fluorine's electron-withdrawing effects enhance metabolic stability and may increase blood-brain barrier penetration compared to the unsubstituted phenyl group in the target compound.

Heterocyclic Substituents

6-(Oxan-4-yl)pyridazin-3-amine (C₉H₁₃N₃O, MW: 179.22) replaces the ethoxyethylamine and phenyl groups with a tetrahydropyran (oxane) ring. This substitution increases lipophilicity (clogP ~1.5 vs.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents MW (g/mol) clogP* Notable Properties
Target Compound Pyridazine 6-Ph, 3-OCH₂CH₂NH₂ 216.24 ~0.8 Moderate solubility, flexible amine
Triazolo-Pyridazine Triazolo-Pyridazine 3-(4-MeOPh), 6-OCH₂CH₂NH₂ 285.31 ~1.2 Enhanced receptor affinity
Fluorinated Analog Triazolo-Pyridazine 3-(3-FPh), 6-OCH₂CH₂NH₂ 273.27 ~1.5 Improved metabolic stability
Oxane-Substituted Pyridazine 6-Oxan-4-yl, 3-NH₂ 179.22 ~1.5 High lipophilicity

*Estimated using fragment-based methods.

Actividad Biológica

The compound {2-[(6-phenylpyridazin-3-yl)oxy]ethyl}amine, a derivative of pyridazine, is gaining attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Core : The initial step involves the synthesis of 6-phenylpyridazin-3-ol through cyclization reactions.
  • Etherification : The pyridazine intermediate is then reacted with 2-bromoethyl alcohol to form the ether linkage.
  • Final Coupling : The resulting compound is coupled with amines to yield the target structure.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibitory assays showed promising results, with IC50 values indicating significant activity against these enzymes .
CompoundEnzyme TargetIC50 (μM)
5hα-amylase16.4 ± 0.1
5cα-glucosidase15.2 ± 0.3

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The compound may interact with specific active sites on enzymes, leading to inhibition. Molecular docking studies reveal significant binding energies, suggesting strong interactions with target proteins .

Case Studies and Research Findings

  • α-Amylase and α-Glucosidase Inhibition : A study demonstrated that this compound derivatives showed substantial inhibition of both α-amylase and α-glucosidase, making them potential candidates for managing diabetes .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyridazine derivatives in models of neurodegenerative diseases, suggesting that modifications to the pyridazine structure could enhance brain permeability and therapeutic efficacy .

Structure–Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the pyridazine ring significantly affect biological activity. For instance, halogen substitutions have been shown to enhance enzyme inhibitory effects by improving binding interactions with active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine, and how can purity be ensured?

  • Methodology : The synthesis typically involves coupling pyridazine derivatives with phenoxyethylamine precursors. Key steps include:

  • Etherification : Reacting 6-chloropyridazine with 2-hydroxyethylamine under reflux in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield Optimization : Catalytic amounts of potassium carbonate or cesium fluoride improve nucleophilic substitution efficiency .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) confirms bond angles, torsion angles, and packing motifs .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in CDCl₃ or DMSO-d₆) verify proton environments (e.g., NH₂ at δ 2.8–3.2 ppm, pyridazine aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion at m/z calculated for C₁₂H₁₂N₃O).

Q. What are the primary biological targets hypothesized for this compound?

  • Mechanistic Insights :

  • Enzyme Inhibition : Pyridazine derivatives often target kinases (e.g., cyclin-dependent kinases) or phosphodiesterases due to their planar aromatic structure and hydrogen-bonding capability .
  • Receptor Modulation : The ethylamine side chain may interact with G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors, via salt bridge formation .
    • Experimental Validation : Use radioligand binding assays or enzymatic inhibition studies (IC₅₀ determination) to identify specific targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyridazine C-4 position to enhance lipophilicity and target affinity .
  • Side Chain Variations : Replace the ethylamine group with bulkier amines (e.g., piperazine) or introduce chiral centers to assess stereochemical effects .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against protein databases (PDB IDs: e.g., 3QAP for kinase targets) to predict binding modes .
    • Data Analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s rules) across analogs .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Troubleshooting :

  • Reaction Conditions : Varying solvents (DMF vs. acetonitrile) or bases (K₂CO₃ vs. DBU) may explain yield discrepancies .
  • Biological Variability : Replicate assays using standardized cell lines (e.g., HEK293 for GPCRs) and control for batch-to-batch compound purity via HPLC (≥95% purity threshold) .
    • Case Study : If one study reports nM-level kinase inhibition while another shows no activity, verify assay conditions (ATP concentration, incubation time) and compound stability in buffer .

Q. What computational strategies predict metabolic stability and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Run in silico metabolism simulations (e.g., GLORYx) to predict phase I/II modifications, such as N-oxidation or glucuronidation .
    • Validation : Cross-reference predictions with in vitro microsomal stability assays (human liver microsomes, LC-MS analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine
Reactant of Route 2
Reactant of Route 2
{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.